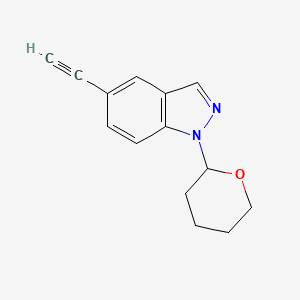
5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Vue d'ensemble
Description
5-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound characterized by the presence of an ethynyl group attached to an indazole ring, which is further substituted with a tetrahydro-2H-pyran-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where the indazole derivative is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Tetrahydro-2H-pyran-2-yl Group: The tetrahydro-2H-pyran-2-yl group can be introduced through nucleophilic substitution reactions, where the indazole derivative is reacted with an appropriate tetrahydro-2H-pyran-2-yl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the indazole ring or the ethynyl group, resulting in the formation of saturated or partially saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indazole ring or the tetrahydro-2H-pyran-2-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Carbonyl derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Saturated or partially saturated indazole derivatives.
Substitution: Various substituted indazole derivatives depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
5-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of novel materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, while the indazole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethynyl-1H-indazole: Lacks the tetrahydro-2H-pyran-2-yl group, making it less sterically hindered and potentially more reactive.
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the ethynyl group, which may reduce its ability to form covalent bonds with target proteins.
5-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an indazole ring, which can alter its electronic properties and reactivity.
Uniqueness
5-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the combination of the ethynyl group and the tetrahydro-2H-pyran-2-yl group attached to the indazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propriétés
IUPAC Name |
5-ethynyl-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-11-6-7-13-12(9-11)10-15-16(13)14-5-3-4-8-17-14/h1,6-7,9-10,14H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPATBVOSBLBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)N(N=C2)C3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

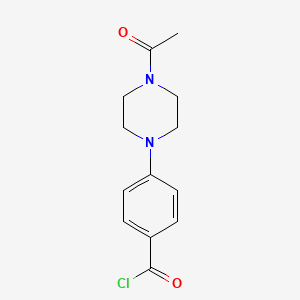
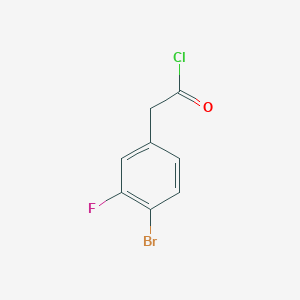

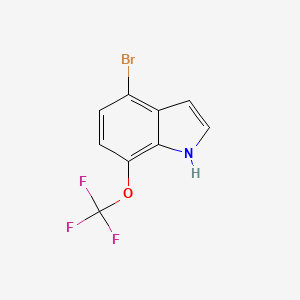
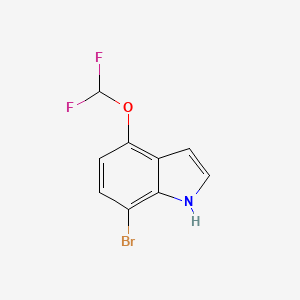
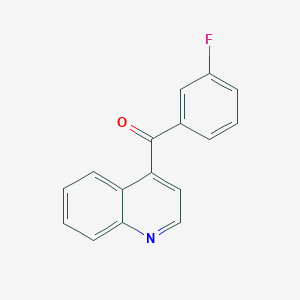
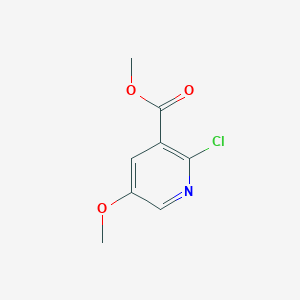
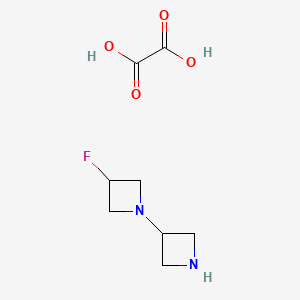
![tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B1407567.png)
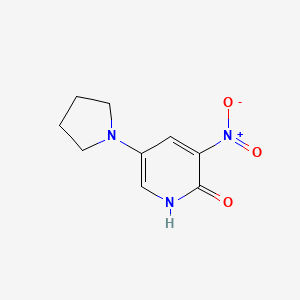
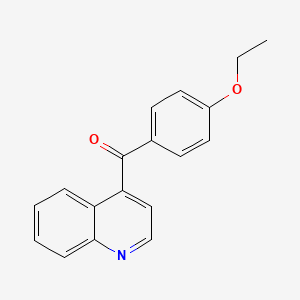

![Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1407574.png)
